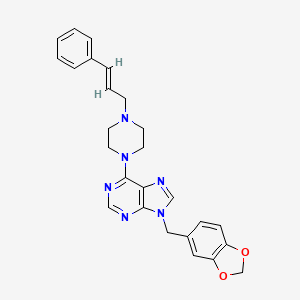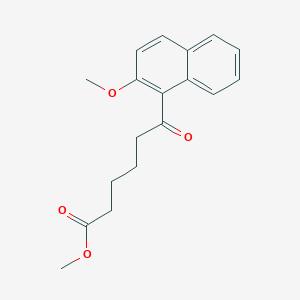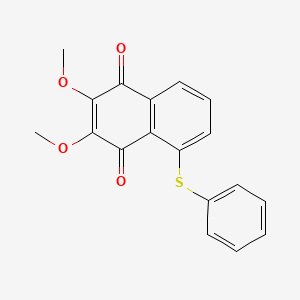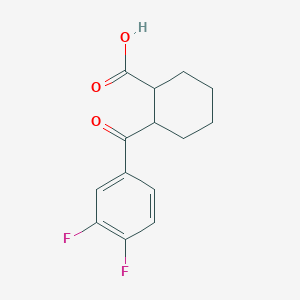
cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid involves several steps. One common synthetic route includes the reaction of cyclohexanecarboxylic acid with 3,4-difluorobenzoyl chloride under specific conditions to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid: This compound has chlorine atoms instead of fluorine, which may result in different chemical properties and reactivity.
cis-2-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid: The presence of methyl groups instead of fluorine can affect the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and interactions in various chemical and biological contexts.
Propriétés
Numéro CAS |
887593-87-5 |
|---|---|
Formule moléculaire |
C14H14F2O3 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
2-(3,4-difluorobenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H14F2O3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h5-7,9-10H,1-4H2,(H,18,19) |
Clé InChI |
FKJXRXGXPJEHRA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C(=O)C2=CC(=C(C=C2)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
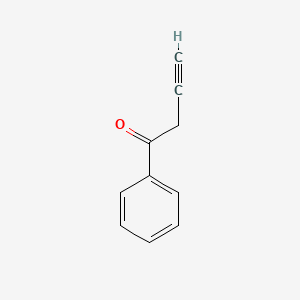
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
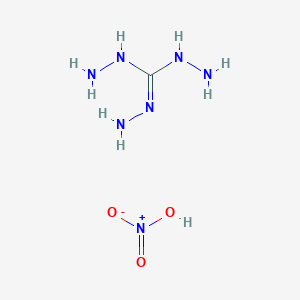
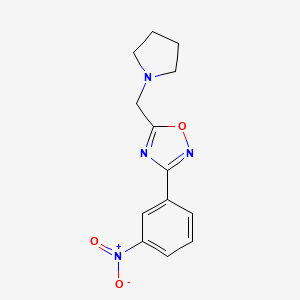
![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)
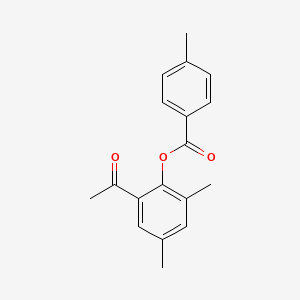
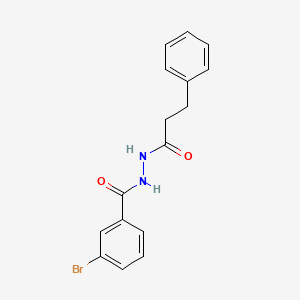
![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)

![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)
